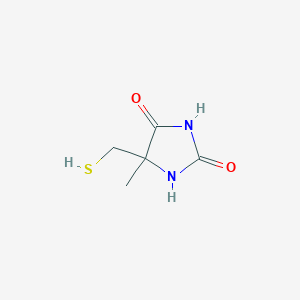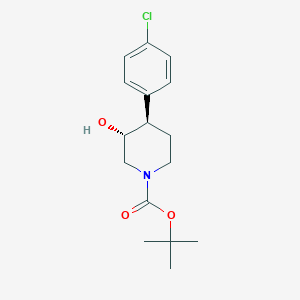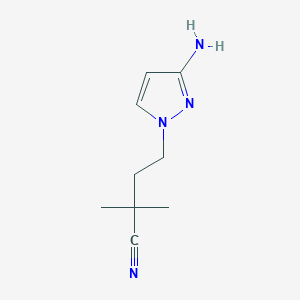
5-Bromo-3-(4-methylpiperazin-1-YL)pyrazin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-3-(4-methylpiperazin-1-YL)pyrazin-2-amine: is a chemical compound with the molecular formula C9H14BrN5 and a molecular weight of 272.14 g/mol . This compound is characterized by the presence of a bromine atom at the 5th position, a pyrazine ring, and a 4-methylpiperazine moiety. It is primarily used in research settings and has various applications in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-(4-methylpiperazin-1-YL)pyrazin-2-amine typically involves the following steps :
Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-2-chloropyrazine and 4-methylpiperazine.
Nucleophilic Substitution: The 5-bromo-2-chloropyrazine undergoes nucleophilic substitution with 4-methylpiperazine in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).
Reaction Conditions: The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final product with high purity.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and cost-effectiveness, and advanced purification techniques are employed to ensure the quality of the final product.
化学反応の分析
Types of Reactions
5-Bromo-3-(4-methylpiperazin-1-YL)pyrazin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like potassium carbonate (K2CO3) and solvents like dimethylformamide (DMF) are commonly used.
Coupling Reactions: Palladium catalysts and bases like cesium carbonate (Cs2CO3) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazines, while coupling reactions can produce biaryl compounds.
科学的研究の応用
5-Bromo-3-(4-methylpiperazin-1-YL)pyrazin-2-amine has a wide range of applications in scientific research :
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the development of new chemical reactions.
Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
作用機序
The mechanism of action of 5-Bromo-3-(4-methylpiperazin-1-YL)pyrazin-2-amine involves its interaction with specific molecular targets . The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Uniqueness
5-Bromo-3-(4-methylpiperazin-1-YL)pyrazin-2-amine is unique due to its specific substitution pattern and the presence of both a bromine atom and a 4-methylpiperazine moiety. This combination of structural features imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
特性
分子式 |
C9H14BrN5 |
|---|---|
分子量 |
272.15 g/mol |
IUPAC名 |
5-bromo-3-(4-methylpiperazin-1-yl)pyrazin-2-amine |
InChI |
InChI=1S/C9H14BrN5/c1-14-2-4-15(5-3-14)9-8(11)12-6-7(10)13-9/h6H,2-5H2,1H3,(H2,11,12) |
InChIキー |
XESTWWSTAGENGV-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)C2=NC(=CN=C2N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


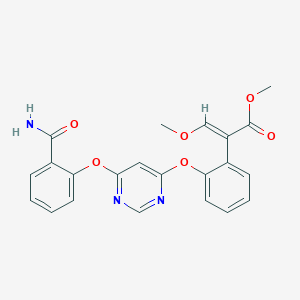
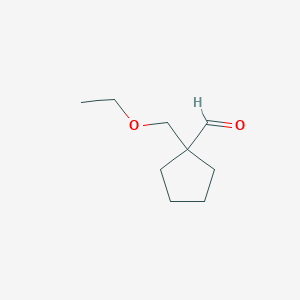
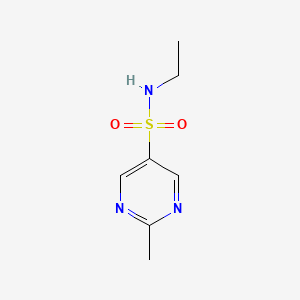
![Sulfoxonium,[(5S)-5-[[(1,1-dimethylethoxy)carbonyl]amino]-2,6-dioxo-6-(phenylmethoxy)hexyl]dimethyl-,innersalt](/img/structure/B13084237.png)
![1-[(5,5-dimethyloxolan-2-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13084242.png)
![5-Bromo-1-[2-(oxolan-2-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13084247.png)
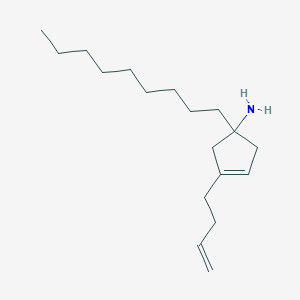
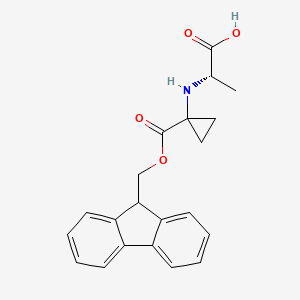
![cis-Benzyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B13084256.png)
![4-Acetyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13084261.png)
![4-[(2-Ethylbutyl)amino]benzonitrile](/img/structure/B13084269.png)
